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Compound of Interest

Compound Name: 2-Nitro-1-butanol

Cat. No.: B8805639 Get Quote

In the realm of organic chemistry and drug development, the precise structural elucidation of

isomers is paramount. Subtle differences in molecular architecture can lead to vastly different

chemical and biological properties. This guide provides a comprehensive spectroscopic

comparison of two such isomers: 2-Nitro-1-butanol and 3-Nitro-2-butanol. By leveraging key

analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS)—researchers can confidently distinguish between

these two compounds.

At a Glance: Key Spectroscopic Differences
The primary distinction between 2-Nitro-1-butanol and 3-Nitro-2-butanol lies in the relative

positions of the hydroxyl (-OH) and nitro (-NO2) functional groups. In 2-Nitro-1-butanol, the

nitro group is attached to the second carbon of the butanol chain, which also bears the primary

alcohol. In 3-Nitro-2-butanol, the nitro group is on the third carbon, while the second carbon

holds a secondary alcohol. These structural nuances give rise to unique spectroscopic

fingerprints.

Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR,

and MS analyses for 2-Nitro-1-butanol and 3-Nitro-2-butanol.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Functional Group
Characteristic
Absorption Range

2-Nitro-1-butanol 3-Nitro-2-butanol

O-H Stretch (Alcohol) 3200-3600 (Broad) Broad, ~3400 Broad, ~3400

C-H Stretch (Alkane) 2850-3000 ~2970, ~2880 ~2980, ~2940

N=O Asymmetric

Stretch (Nitro)
1500-1600 (Strong) ~1550 ~1550

N=O Symmetric

Stretch (Nitro)
1300-1400 (Strong) ~1380 ~1380

C-O Stretch (Alcohol) 1000-1260 ~1050 ~1100

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Proton Environment 2-Nitro-1-butanol 3-Nitro-2-butanol

-CH₃ ~0.9 (t) ~1.2 (d), ~1.5 (d)

-CH₂- ~1.8 (m) -

-CH(OH)- - ~3.8-4.2 (m)

-CH(NO₂)- ~4.5 (m) ~4.4-4.7 (m)

-CH₂OH ~3.8 (d) -

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

Carbon Environment 2-Nitro-1-butanol 3-Nitro-2-butanol

-CH₃ ~10-15 ~15-25

-CH₂- ~20-30 -

-C(OH)- - ~65-75

-C(NO₂)- ~85-95 ~85-95

-CH₂OH ~60-70 -
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Table 4: Mass Spectrometry Data (m/z)

Ion Fragmentation 2-Nitro-1-butanol 3-Nitro-2-butanol

[M]⁺ Molecular Ion 119 (low abundance) 119 (low abundance)

[M-H₂O]⁺ Loss of Water 101 101

[M-NO₂]⁺ Loss of Nitro Group 73 73

[CH₂OH]⁺ 31 (prominent) -

[CH₃CHOH]⁺ - 45 (base peak)

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Infrared (IR) Spectroscopy
A small amount of the neat liquid sample is placed as a thin film between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.[1] The spectrum is recorded using a Fourier-

transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The background

spectrum of the clean salt plates is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: The sample is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectra are

acquired on a 300 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse

sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify

the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an EI

source. The sample is introduced into the ion source, typically via a gas chromatograph or a

direct insertion probe. The molecules are bombarded with a beam of electrons (typically at 70
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eV), causing ionization and fragmentation.[2] The resulting ions are separated by a mass

analyzer based on their mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of the nitrobutanol isomers.
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Caption: Workflow for the spectroscopic identification of nitrobutanol isomers.

This comprehensive guide provides researchers, scientists, and drug development

professionals with the necessary data and protocols to accurately differentiate between 2-
Nitro-1-butanol and 3-Nitro-2-butanol, ensuring the correct isomeric form is utilized in their

critical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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